molecular formula C22H16Cl2O2 B3155664 (2E)-3-[4-(Benzyloxy)phenyl]-1-(2,4-dichlorophenyl)prop-2-en-1-one CAS No. 807338-48-3

(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,4-dichlorophenyl)prop-2-en-1-one

Cat. No.: B3155664
CAS No.: 807338-48-3
M. Wt: 383.3 g/mol
InChI Key: HMYNUBOAGBGYDT-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,4-dichlorophenyl)prop-2-en-1-one ( 807338-48-3) is a synthetic chalcone derivative of significant interest in chemical and pharmaceutical research . This compound features a benzyloxy group on one aromatic ring and dichloro substituents on the other, contributing to its unique electronic and structural properties. Chalcones are well-recognized as privileged scaffolds in medicinal chemistry and are known to display a diverse array of pharmacological activities, including anti-infective, antimicrobial, and anticancer properties, as noted in studies of similar compounds . The α,β-unsaturated ketone system is a reactive Michael acceptor, making this molecule a valuable synthon for synthesizing various biodynamic cyclic derivatives such as pyrazolines and isoxazolines . Furthermore, chalcone derivatives have garnered attention in materials science for their potential application as organic nonlinear optical (NLO) materials due to their high second-order hyperpolarizability and SHG conversion efficiency . The specific substitution pattern on this molecule suggests potential for investigation in these advanced research areas. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-1-(2,4-dichlorophenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2O2/c23-18-9-12-20(21(24)14-18)22(25)13-8-16-6-10-19(11-7-16)26-15-17-4-2-1-3-5-17/h1-14H,15H2/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYNUBOAGBGYDT-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,4-dichlorophenyl)prop-2-en-1-one, commonly known as a chalcone derivative, exhibits a range of biological activities owing to its unique chemical structure. This compound is characterized by a prop-2-en-1-one backbone with substituents that enhance its reactivity and interaction with biological targets. Below is a detailed overview of its biological activity, including relevant data tables and research findings.

  • Molecular Formula : C22H16Cl2O2
  • Molecular Weight : 383.27 g/mol
  • CAS Number : 1354941-20-0

Biological Activities

Chalcones, including this compound, are known for their diverse biological activities:

  • Antioxidant Activity : Chalcones have been shown to possess significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress.
  • Antimicrobial Effects : Research indicates that this compound exhibits antibacterial activity against various bacterial strains. In studies, it has demonstrated effectiveness against:
    • Staphylococcus aureus
    • Escherichia coli
    • Bacillus subtilis
    • Pseudomonas aeruginosa
  • Anti-inflammatory Properties : The compound has potential anti-inflammatory effects, possibly through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells.

Antibacterial Activity

A study evaluated the antibacterial activity of various chalcone derivatives, including this compound. The results are summarized in the following table:

Compound NameBacterial StrainZone of Inhibition (mm)
This compoundStaphylococcus aureus14
Escherichia coli12
Bacillus subtilis13
Pseudomonas aeruginosa10

These results indicate that the compound exhibits moderate antibacterial activity compared to standard antibiotics like Ampicillin.

Anti-inflammatory Activity

The anti-inflammatory potential was assessed by measuring the inhibition of COX enzymes. The half-maximal inhibitory concentration (IC50) values for selected compounds were as follows:

CompoundIC50 against COX-1 (μM)IC50 against COX-2 (μM)
This compound31.4 ± 0.1223.8 ± 0.20

These findings suggest that the compound may serve as a potential lead for developing new anti-inflammatory agents.

Case Studies

Several case studies have highlighted the potential therapeutic applications of chalcone derivatives:

  • Anticancer Studies : In vitro studies have shown that chalcone derivatives can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
  • Combination Therapies : Research has explored the use of chalcone derivatives in combination with conventional chemotherapy agents to enhance efficacy and reduce side effects.

Scientific Research Applications

Medicinal Chemistry

Chalcones are well-known for their diverse biological activities, including:

  • Anticancer Activity : Research indicates that chalcone derivatives can inhibit cancer cell proliferation. The specific compound has shown promise in targeting various cancer types through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antioxidant Properties : The presence of the benzyloxy group enhances the antioxidant capacity of the compound, making it a potential candidate for preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Studies have demonstrated that chalcone derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines, suggesting therapeutic applications in treating inflammatory disorders.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its ability to participate in various chemical reactions allows for the production of more complex molecules. Key reactions include:

  • Michael Addition : The compound can act as an electrophile in Michael addition reactions, facilitating the synthesis of other biologically active compounds.
  • Cross-Coupling Reactions : It can be utilized in Suzuki and Heck coupling reactions to generate new carbon-carbon bonds, expanding the library of available organic compounds for research and industrial applications.

Material Science

Chalcone derivatives are explored for their potential use in developing new materials due to their photophysical properties. Applications include:

  • Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of chalcones make them suitable candidates for use in OLED technology, where they can enhance light emission efficiency.
  • Solar Cells : Research is ongoing into the use of chalcone derivatives as sensitizers in dye-sensitized solar cells (DSSCs), potentially improving energy conversion efficiencies due to their light absorption characteristics.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of various chalcone derivatives, including (2E)-3-[4-(benzyloxy)phenyl]-1-(2,4-dichlorophenyl)prop-2-en-1-one. The results indicated significant cytotoxicity against breast cancer cells, with IC50 values demonstrating effectiveness at low concentrations. Mechanistic studies revealed that the compound induces apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antioxidant Properties

In another study focusing on oxidative stress models, this compound exhibited strong scavenging activity against free radicals. The antioxidant capacity was evaluated using DPPH and ABTS assays, showing superior activity compared to traditional antioxidants like Vitamin C. This suggests its potential application in nutraceuticals aimed at reducing oxidative damage in cells .

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

The benzyloxy group on the A-ring distinguishes this compound from analogs like (E)-1-(2,4-dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one (), where a furan replaces the benzyloxy group.

Table 1: Substituent Effects on Key Properties

Compound A-Ring Substituent B-Ring Substituent Key Feature
Target Compound 4-Benzyloxy 2,4-Dichlorophenyl Enhanced electron density on A-ring; dual Cl atoms on B-ring for lipophilicity
(E)-1-(2,4-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one Furan-2-yl 2,4-Dichlorophenyl Hydrogen-bond stabilization; lower molecular weight (CAS: 918151-23-2)
2j () 4-Bromo-5-iodo 4-Fluorophenyl High electronegativity substituents; IC50 = 4.7 μM (anti-inflammatory)
5m () 4-Benzyloxy + pyrazole 2,4-Dichlorophenyl Pyrazole hybrid enhances planar structure; potential kinase inhibition

Crystal Structure and Stability

The target compound’s crystal structure is influenced by the benzyloxy group’s steric bulk, which may reduce positional disorder compared to derivatives like (2E)-1-(2,4-dichlorophenyl)-3-[4-(prop-1-en-2-yl)phenyl]prop-2-en-1-one, which exhibits 66.4% occupancy disorder in its crystal lattice . Furan-containing analogs () show stabilized dihedral angles (5–10°) via hydrogen bonding, whereas the target compound’s dichlorophenyl group may favor hydrophobic packing .

Enzyme Inhibition and Anticancer Activity

The 2,4-dichlorophenyl group on the B-ring is critical for activity. Compound 14 (), bearing a 2,4-dichlorophenyl group, demonstrates cytotoxic activity via Fas/CD95-dependent apoptosis, a mechanism likely shared by the target compound . In contrast, piperazine-substituted chalcones () show lower potency (IC50 > 4.7 μM) compared to non-piperazine analogs like cardamonin (IC50 = 4.35 μM), suggesting that the target compound’s lack of piperazine may enhance efficacy .

Antiviral Potential

The dichlorophenyl moiety is shared with (E)-1-(2,4-dichlorophenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one (), which showed promise as a COVID-19 drug candidate via molecular docking with SARS-CoV-2 Mpro (binding energy: −8.2 kcal/mol). The target compound’s benzyloxy group could further optimize binding interactions .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (2E)-3-[4-(benzyloxy)phenyl]-1-(2,4-dichlorophenyl)prop-2-en-1-one?

The compound is typically synthesized via the Claisen-Schmidt condensation reaction. A standard procedure involves reacting 4-(benzyloxy)benzaldehyde with 2,4-dichloroacetophenone in ethanol under basic conditions (e.g., NaOH or KOH). The reaction is refluxed for 6–12 hours, followed by acidification to precipitate the chalcone derivative. Purification is achieved via recrystallization using ethanol or methanol . Modifications to the protocol, such as microwave-assisted synthesis, can enhance reaction efficiency and yield.

Q. What spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • Spectroscopy :
    • IR : Confirms carbonyl (C=O) stretching at ~1650–1680 cm⁻¹ and aromatic C=C vibrations at ~1500–1600 cm⁻¹.
    • NMR : 1H^1H-NMR reveals diagnostic signals for the α,β-unsaturated ketone (δ 7.5–8.0 ppm for vinyl protons) and benzyloxy groups (δ 5.1 ppm for –OCH₂–). 13C^{13}C-NMR confirms the carbonyl carbon at ~190 ppm .
  • X-ray Crystallography : Monoclinic crystal systems (e.g., space group P21/cP2_1/c) with unit cell parameters a=9.1977A˚,b=21.6887A˚,c=11.6072A˚a = 9.1977 \, \text{Å}, b = 21.6887 \, \text{Å}, c = 11.6072 \, \text{Å} validate the (2E)-configuration and intermolecular interactions (e.g., C–H···O) .

Q. What key physicochemical properties are relevant for experimental handling?

  • Molecular Weight : 401.24 g/mol (calculated from C22H15Cl2FO2C_{22}H_{15}Cl_2FO_2) .
  • Solubility : Sparingly soluble in water; highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol.
  • Thermal Stability : Decomposition observed above 250°C via thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations complement experimental data for this compound?

DFT studies (e.g., B3LYP/6-31G** level) optimize the molecular geometry and predict electronic properties such as HOMO-LUMO energy gaps (~4.5–5.0 eV), which correlate with reactivity and charge-transfer interactions. Calculated dipole moments (~3.5–4.0 Debye) align with crystallographic data, supporting polarizable regions critical for biological activity .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial efficacy)?

Discrepancies in biological assays often arise from:

  • Experimental Design : Variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) or assay protocols (e.g., MIC vs. disc diffusion).
  • Structural Analogues : Substitution patterns (e.g., dichlorophenyl vs. methoxyphenyl) significantly alter bioactivity. For example, replacing 2,4-dichloro with 2,6-dichloro groups reduces antimicrobial potency by 30–40% .
  • Synergistic Effects : Co-administration with adjuvants (e.g., β-lactamase inhibitors) can enhance activity .

Q. How does the compound’s crystal packing influence its supramolecular interactions?

X-ray data reveal a herringbone packing motif stabilized by C–H···O hydrogen bonds (2.8–3.2 Å) and π-π stacking (3.5–3.8 Å interplanar distances). These interactions impact solubility and melting behavior, which are critical for formulation studies .

Q. What are the challenges in scaling up synthesis while minimizing byproducts?

Key issues include:

  • Side Reactions : Aldol byproducts from incomplete dehydration during Claisen-Schmidt condensation.
  • Purification : Column chromatography or fractional crystallization is required to isolate the (2E)-isomer from (2Z)-isomers.
  • Catalytic Optimization : Use of heterogeneous catalysts (e.g., MgO nanoparticles) improves regioselectivity and reduces reaction time .

Q. How can structural modifications enhance its biological or material science applications?

  • Bioactivity : Introducing electron-withdrawing groups (e.g., –NO₂) at the benzyloxy ring increases antimicrobial activity by 20–25% .
  • Material Science : Incorporating the compound into polymers (e.g., polyurethanes) enhances UV absorption for coatings .

Methodological Recommendations

  • Synthesis : Prioritize microwave-assisted methods for faster reaction kinetics .
  • Characterization : Combine XRD with Hirshfeld surface analysis to map non-covalent interactions .
  • Bioassays : Standardize protocols using CLSI guidelines to minimize inter-laboratory variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,4-dichlorophenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,4-dichlorophenyl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.